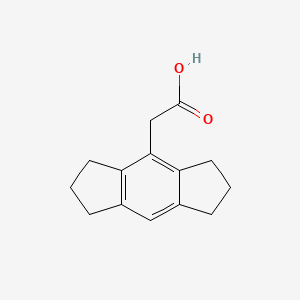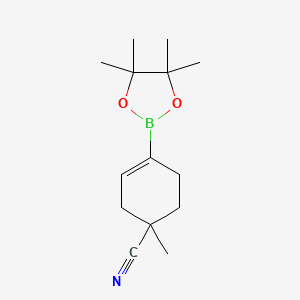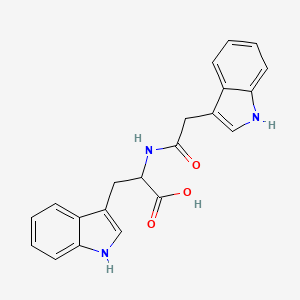![molecular formula C12H10BrNO6 B12976644 Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate CAS No. 103883-91-6](/img/structure/B12976644.png)
Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(bromo(4-nitrophenyl)methylene)malonate is an organic compound with the molecular formula C11H10BrNO6 It is a derivative of malonic acid and contains a bromo and nitro group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(bromo(4-nitrophenyl)methylene)malonate typically involves the bromination of dimethyl 2-(4-nitrophenyl)methylene malonate. The reaction is carried out under controlled conditions to ensure the selective bromination of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(bromo(4-nitrophenyl)methylene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Products with substituted nucleophiles replacing the bromo group.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives with additional functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
Dimethyl 2-(bromo(4-nitrophenyl)methylene)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(bromo(4-nitrophenyl)methylene)malonate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Dimethyl 2-(bromo(4-nitrophenyl)methylene)malonate can be compared with other similar compounds such as:
Dimethyl 2-(4-bromo-2-nitrophenyl)malonate: Similar structure but different substitution pattern on the phenyl ring.
Diethyl malonate: A simpler ester of malonic acid without the bromo and nitro groups, used in various organic syntheses.
Dimethyl malonate: Another ester of malonic acid, commonly used as a reagent in organic chemistry.
Propiedades
Número CAS |
103883-91-6 |
|---|---|
Fórmula molecular |
C12H10BrNO6 |
Peso molecular |
344.11 g/mol |
Nombre IUPAC |
dimethyl 2-[bromo-(4-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H10BrNO6/c1-19-11(15)9(12(16)20-2)10(13)7-3-5-8(6-4-7)14(17)18/h3-6H,1-2H3 |
Clave InChI |
KSWAHIZVGZHEIT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)





![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)

![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)

![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)
